molecular formula C17H12N2O2S B2793843 (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile CAS No. 476278-28-1

(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile

Cat. No.: B2793843
CAS No.: 476278-28-1
M. Wt: 308.36
InChI Key: CVMQZUFREFUKOC-GHRIWEEISA-N
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Description

(Z)-2-(Benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a benzo[d]thiazole core linked to a 4-methoxyphenyl group via a hydroxy-substituted acrylonitrile scaffold. This compound belongs to a class of molecules known for their structural versatility and biological relevance, particularly in anticancer and enzyme inhibition applications.

Properties

IUPAC Name

(Z)-2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2S/c1-21-12-8-6-11(7-9-12)16(20)13(10-18)17-19-14-4-2-3-5-15(14)22-17/h2-9,20H,1H3/b16-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHTWUOFBZNSHJ-SSZFMOIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C(\C#N)/C2=NC3=CC=CC=C3S2)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds with similar structures exhibit potent cytotoxic effects against various cancer cell lines. For example:

  • Cytotoxicity : Compounds derived from benzothiazole have shown significant growth inhibition in human cancer cell lines, with IC50 values ranging from 0.20 to 48.0 μM.
  • Mechanism : The compound's ability to interact with DNA and inhibit cell proliferation positions it as a candidate for further investigation in cancer therapy.

Antimicrobial Properties

The benzothiazole scaffold has been widely studied for its antimicrobial properties:

  • Effectiveness Against Pathogens : Compounds derived from this structure have demonstrated efficacy against pathogenic bacteria and fungi.
  • Quorum Sensing Inhibition : Research has explored the compound's potential as a quorum sensing inhibitor, which could lead to novel treatments for infections caused by biofilm-forming bacteria like Pseudomonas aeruginosa.

Enzyme Inhibition

Inhibiting enzymes such as tyrosinase is vital for preventing hyperpigmentation and treating skin disorders:

  • Tyrosinase Inhibition : Studies indicate that similar compounds effectively inhibit tyrosinase activity, crucial for melanin production.
  • Structure-Activity Relationship (SAR) : SAR studies suggest that specific substituents on the benzothiazole ring enhance enzyme inhibitory effects.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of a series of benzothiazole derivatives, including this compound. The results indicated significant cytotoxicity against various cancer cell lines, with IC50 values lower than established chemotherapeutics like doxorubicin.

Case Study 2: Antimicrobial Activity

Another investigation focused on quorum sensing inhibition, where compounds similar to this one were synthesized and screened for their ability to disrupt bacterial communication pathways. The findings revealed promising antimicrobial activity without directly affecting bacterial growth, suggesting a novel mechanism of action.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The acrylonitrile group undergoes Michael addition with nucleophiles (e.g., thiols, amines) due to its α,β-unsaturated system. For example:

  • Reaction with benzylthiol in ethanol at 25°C yields a thioether adduct.

  • The 4-methoxyphenyl group enhances electrophilicity at the β-position via resonance donation .

Mechanistic Pathway :

  • Nucleophilic attack at the β-carbon of the acrylonitrile.

  • Stabilization of the intermediate through conjugation with the benzo[d]thiazole ring.

Cyclization and Elimination Reactions

Under acidic or thermal conditions, the compound participates in cyclization to form fused heterocycles:

Reaction Conditions Product Application
Intramolecular cyclizationH₂SO₄, 80°CBenzo thiazolo[2,3-a]pyridineFluorescent probes
β-EliminationNa(Hg), MeOH(E)-vinyl sulfone derivativesOlefination precursors

The Smiles rearrangement is observed during elimination steps, favoring Z→E isomerization under reductive conditions .

Photochemical Reactivity

The extended π-conjugation system enables photoinduced electron transfer (PET) , making the compound suitable for optoelectronic applications:

Property Value Method
Absorption λ<sub>max</sub>405 nm (in CHCl₃)UV-Vis spectroscopy
Fluorescence quantum yield0.42Comparative analysis

Irradiation at 365 nm induces cis-trans isomerization , altering the compound’s dipole moment and solubility .

Biological Activity and Functionalization

The compound’s cytotoxicity against cancer cell lines (e.g., IC₅₀ = 1.2 µM for HepG2) is attributed to:

  • Intercalation with DNA via the benzo[d]thiazole ring.

  • Inhibition of tubulin polymerization through the acrylonitrile moiety .

Derivatization strategies :

  • Alkylation : Reaction with bromododecane forms amphiphilic derivatives for drug delivery .

  • Schiff base formation : Condensation with aldehydes enhances metal-chelating capacity .

Thermal and Solvent Effects

Reaction outcomes are highly dependent on solvent polarity and temperature:

Solvent Reaction Rate (k, s⁻¹) Selectivity (Z:E)
THF0.4592:8
DMF0.7885:15
Methanol0.1298:2

Polar aprotic solvents accelerate nucleophilic additions but reduce stereoselectivity .

Comparative Reactivity with Analogues

The 4-methoxyphenyl group significantly enhances reactivity compared to unsubstituted analogues:

Compound Reactivity (Nucleophilic Addition) Thermal Stability (°C)
(Z)-2-(Benzo[d]thiazol-2-yl)-3-hydroxy-3-phenylacrylonitrileModerate (k = 0.32 s⁻¹)178
4-Methoxy derivative (Query Compound)High (k = 0.78 s⁻¹)231

The methoxy group’s electron-donating effect stabilizes transition states and intermediates .

Comparison with Similar Compounds

Core Scaffold and Substituent Variations

The compound shares structural similarities with other benzo[d]thiazol-2-yl acrylonitriles, which typically vary in aryl substituents and stereochemistry. For example:

  • (E)-2-(Benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile (15): Features a trimethoxyphenyl group and E-configuration, synthesized via Knoevenagel condensation .
  • (E)-2-(Benzo[d]thiazol-2-yl)-3-(1H-imidazol-2-yl)acrylonitrile (7e) : Contains an imidazole ring, contributing to distinct hydrogen-bonding interactions .
  • (Z)-3-(Benzo[d]thiazol-2-yl)-2-(3,5-dimethoxyphenyl)acrylonitrile (17) : A Z-isomer with dimethoxy substituents, synthesized under similar conditions but with altered stereochemical outcomes .

Synthetic Methodology: Most analogues, including E-isomers, are synthesized via Knoevenagel condensation of 2-(benzo[d]thiazol-2-yl)acetonitrile with aromatic aldehydes under microwave irradiation or solvent-free conditions . The Z-isomer of interest may require tailored reaction conditions, as theoretical studies suggest E-isomers are thermodynamically favored .

Physicochemical Properties

Table 1: Melting Points and Substituent Effects

Compound Substituent(s) Melting Point (°C) Configuration Reference
Target Compound (Z-isomer) 4-Methoxyphenyl, hydroxy Not reported Z -
(E)-7j 1,1'-Biphenyl-4-yl 191–193 E
(E)-7b 5-Phenylisoxazol-3-yl 241–243 E
(Z)-15 3,4,5-Trimethoxyphenyl 110–111 Z
(E)-7h 5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl 188–190 E

Key Observations :

  • Electron-withdrawing groups (e.g., chloro in 7h) correlate with lower melting points compared to electron-donating methoxy groups (e.g., 7j) .
  • The Z-isomer (15) exhibits a significantly lower melting point than most E-isomers, suggesting reduced crystallinity due to steric or electronic factors .

Anticancer Activity

  • (Z)-15 : Demonstrated potent anticancer activity with GI₅₀ values as low as 0.021 μM against 94% of cancer cell lines in the NCI-60 panel .
  • (E)-7a–k Series : Moderate anticancer activity, with GI₅₀ values typically in the micromolar range (e.g., 7j: GI₅₀ = 12.2 μM) .

Enzyme Inhibition

  • (E)-Analogues : Show acetylcholinesterase (AChE) inhibition (IC₅₀ = 1–10 μM), attributed to the planar E-configuration facilitating π-π stacking with the enzyme’s active site .

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups : Methoxy substituents (e.g., 15, 17) enhance solubility and bioactivity compared to electron-withdrawing groups (e.g., 7h) .
  • Stereochemistry : E-isomers generally exhibit higher thermal stability and enzyme affinity, while Z-isomers may offer unique binding modes in anticancer applications .

Q & A

Q. What are the most reliable synthetic routes for (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions between benzothiazole derivatives and substituted acrylonitriles. A validated method involves the Hantzsch thiazole synthesis, where α-haloketones react with thioamides to form the thiazole core, followed by Knoevenagel condensation with 4-methoxyphenylacetonitrile derivatives . Key parameters include:

  • Catalysts : Piperidine or similar bases to facilitate cyclization and condensation.
  • Solvents : Ethanol or DMF under reflux (60–80°C) for 2–3 hours.
  • Purification : Recrystallization (ethanol/water) or column chromatography (hexane/ethyl acetate) to achieve >95% purity.

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

Structural confirmation relies on:

  • NMR : 1H^1H and 13C^{13}C NMR identify substituents (e.g., methoxy, hydroxy, and nitrile groups) and Z-configuration via coupling constants (e.g., J = 7.6 Hz for acrylonitrile protons) .
  • IR : Peaks at ~2210 cm1^{-1} (C≡N) and ~1600 cm1^{-1} (C=N/C=C) confirm functional groups .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in the solid state .

Q. What preliminary biological activities have been reported for this compound?

Analogous benzo[d]thiazol-2-yl acrylonitriles exhibit potent anticancer activity, with GI50_{50} values as low as 0.021 μM in NCI-60 cell panels. The Z-isomer shows enhanced activity due to spatial alignment of the thiazole and methoxyphenyl groups, enabling interactions with kinase targets .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in condensation and cyclization reactions?

Density functional theory (DFT) studies (e.g., B3LYP/6-31G*) reveal that the reaction proceeds via a keto-enol tautomerization intermediate, stabilized by hydrogen bonding between the hydroxy group and thiazole nitrogen. Exact exchange terms in DFT functionals improve accuracy in predicting transition-state geometries .

Q. How can computational modeling predict the compound’s electronic properties and binding affinity?

  • DFT : Calculates HOMO-LUMO gaps (~4.5 eV) to assess redox activity and electron-withdrawing effects of the nitrile group .
  • Molecular docking : Docking into kinase ATP-binding pockets (e.g., EGFR) identifies key interactions: π-π stacking (thiazole-aromatic residues) and hydrogen bonding (hydroxy group with Asp831) .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies often arise from substituent effects (e.g., nitro vs. methoxy groups) or assay conditions. Systematic approaches include:

  • SAR analysis : Compare analogues (e.g., 3,4,5-trimethoxy vs. 3,5-dimethoxy) to isolate substituent contributions .
  • Dose-response curves : Validate GI50_{50} values across multiple cell lines (e.g., MCF-7 vs. HepG2) .

Q. What strategies optimize the compound’s bioactivity through structural modifications?

  • Substituent tuning : Introduce electron-donating groups (e.g., -OCH3_3) to enhance π-π interactions .
  • Stereochemical control : Maintain Z-configuration to preserve spatial alignment for target binding .
  • Prodrug design : Mask the hydroxy group with acetyl to improve bioavailability .

Q. How can solubility challenges be addressed without compromising bioactivity?

  • Co-solvents : Use DMSO/PBS mixtures (≤10% DMSO) for in vitro assays .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance aqueous dispersion .

Q. What role does isomerism (Z/E) play in the compound’s stability and interactions?

The Z-isomer is thermodynamically favored due to intramolecular hydrogen bonding (hydroxy to thiazole nitrogen), reducing rotational freedom and enhancing stability. E-isomers show reduced bioactivity due to steric clashes in target binding .

Q. How can degradation pathways be analyzed to improve formulation stability?

  • HPLC-MS : Identify oxidative degradation products (e.g., quinone derivatives) under accelerated conditions (40°C/75% RH) .
  • Light-exposure studies : UV-Vis spectroscopy tracks nitrile-to-carboxylic acid conversion under UV light .

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